Cas no 1427502-77-9 (Methyl 3-Acetyl-4-azaindole-7-carboxylate)

Methyl 3-Acetyl-4-azaindole-7-carboxylate structure
1427502-77-9 structure
商品名:Methyl 3-Acetyl-4-azaindole-7-carboxylate
CAS番号:1427502-77-9
MF:C11H10N2O3
メガワット:218.20870256424
CID:4778740

Methyl 3-Acetyl-4-azaindole-7-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester
    • Methyl 3-Acetyl-4-azaindole-7-carboxylate
    • インチ: 1S/C11H10N2O3/c1-6(14)8-5-13-9-7(11(15)16-2)3-4-12-10(8)9/h3-5,13H,1-2H3
    • InChIKey: KTWIPBWBFUGFTB-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC=NC2C(C(C)=O)=CNC=21)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 306
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 72

Methyl 3-Acetyl-4-azaindole-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A795643-1mg
Methyl 3-Acetyl-4-azaindole-7-carboxylate
1427502-77-9
1mg
$ 50.00 2022-06-07
TRC
A795643-10mg
Methyl 3-Acetyl-4-azaindole-7-carboxylate
1427502-77-9
10mg
$ 160.00 2022-06-07
TRC
A795643-2mg
Methyl 3-Acetyl-4-azaindole-7-carboxylate
1427502-77-9
2mg
$ 65.00 2022-06-07

Methyl 3-Acetyl-4-azaindole-7-carboxylate 関連文献

Methyl 3-Acetyl-4-azaindole-7-carboxylateに関する追加情報

Methyl 3-Acetyl-4-azaindole-7-carboxylate (CAS No. 1427502-77-9): A Versatile Building Block in Modern Organic Synthesis

In the realm of organic chemistry, Methyl 3-Acetyl-4-azaindole-7-carboxylate (CAS No. 1427502-77-9) has emerged as a pivotal compound for researchers and pharmaceutical developers. This heterocyclic molecule, characterized by its 4-azaindole core and functionalized with acetyl and carboxylate groups, offers unparalleled versatility in drug discovery and material science. Its unique structure makes it a sought-after intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in Methyl 3-Acetyl-4-azaindole-7-carboxylate aligns with the surge in demand for small-molecule therapeutics and precision medicine. Researchers are increasingly exploring its potential in targeting cancer pathways and neurodegenerative diseases, topics that dominate scientific forums and AI-driven search queries. The compound’s azaindole scaffold is particularly notable for its ability to mimic purine bases, enabling interactions with biological targets like ATP-binding sites—a hot topic in drug design optimization.

From a synthetic perspective, CAS 1427502-77-9 is valued for its compatibility with cross-coupling reactions and click chemistry, techniques frequently searched by chemists optimizing high-throughput screening workflows. Its methyl ester group further enhances reactivity, facilitating derivatization into analogs for structure-activity relationship (SAR) studies. Recent publications highlight its role in creating fluorescent probes, addressing the rising demand for bioimaging tools in cellular research.

Beyond pharmaceuticals, Methyl 3-Acetyl-4-azaindole-7-carboxylate finds applications in agrochemicals and electronic materials. Its electron-rich heteroaromatic system contributes to the development of organic semiconductors, a trending area in renewable energy and flexible electronics. This dual utility underscores its relevance to both life sciences and green chemistry initiatives, topics frequently queried in academic and industrial search engines.

Quality and sourcing are critical for researchers working with CAS 1427502-77-9. Reputable suppliers emphasize HPLC purity and batch-to-batch consistency, key concerns for labs validating in vitro assays. Analytical data (e.g., NMR, LC-MS) is often prioritized in procurement discussions, reflecting the compound’s role in lead compound optimization—a recurring theme in AI-assisted literature reviews.

In conclusion, Methyl 3-Acetyl-4-azaindole-7-carboxylate exemplifies the convergence of medicinal chemistry and materials science. Its adaptability to catalyzed transformations and alignment with drug-likeness criteria (e.g., Lipinski’s Rule of Five) ensure its enduring relevance. As the scientific community pivots toward fragment-based drug discovery and AI-aided molecular design, this compound remains a cornerstone for innovation.

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